8-Amino-1,3,6-naphthalenetrisulfonate (sodium)
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Overview
Description
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt is a polyanionic dye commonly used in various scientific applications. It is known for its high Stokes shift in water, which makes it an effective fluorescent dye for biological samples . The compound has the molecular formula C10H7NNa2O9S3 and a molecular weight of 427.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt is synthesized through the sulfonation of naphthaleneThe reaction proceeds as follows: [ \text{C}{10}\text{H}{8} + 3\text{SO}{3} \rightarrow \text{C}{10}\text{H}{5}(\text{SO}{3}\text{H})_{3} ] The resulting trisulfonic acid derivative is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt typically involves large-scale sulfonation reactors where naphthalene is treated with oleum under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt undergoes several types of chemical reactions, including:
Reduction: The primary amino group can be reduced to form secondary amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used to substitute the sulfonic acid groups under acidic or basic conditions.
Major Products
Scientific Research Applications
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt is widely used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescent dye in various analytical techniques, including capillary electrophoresis.
Biology: The compound is utilized as a neuronal tracer and in membrane fusion or permeability assays.
Medicine: It is employed in studies involving complement-mediated immune lysis.
Industry: The dye is used in the labeling of carbohydrates and other biomolecules for separation and analysis.
Mechanism of Action
The primary mechanism of action of 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt involves its ability to form a Schiff base with the reducing end of carbohydrates. This reaction is acid-catalyzed and can proceed at neutral pH, preserving the integrity of sensitive bonds . The fluorescence of the compound is effectively quenched by thallium and cesium ions, making it useful in various assays .
Comparison with Similar Compounds
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt is unique due to its high Stokes shift and ability to form stable Schiff bases. Similar compounds include:
- Disodium 8-amino-1,3,6-naphthalenetrisulfonate
- Koch acid disodium salt
- 1-Naphthylamine-3,6,8-trisulfonic acid disodium salt
- Amino H acid disodium salt
These compounds share similar structural features but differ in their specific applications and properties.
Properties
Molecular Formula |
C10H7NNa2O9S3 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
disodium;4-amino-5-sulfonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H9NO9S3.2Na/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
InChI Key |
KHJANRFXWPPWEL-UHFFFAOYSA-L |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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